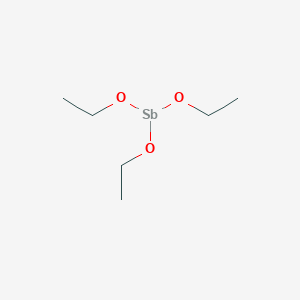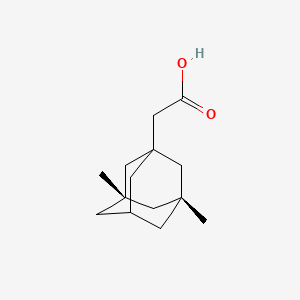
Methyl 3-hydroxy-5-(phenylthio)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-hydroxy-5-(phenylthio)thiophene-2-carboxylate is a thiophene derivative with a molecular formula of C₁₂H₁₀O₃S₂. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-5-(phenylthio)thiophene-2-carboxylate typically involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. The reaction conditions often include the use of catalysts such as [Rh (COD)Cl]₂ and ligands like bis(diphenylphosphino)ferrocene in chlorobenzene .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the phenylthio group.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products:
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols and alkanes.
Substitution: Products vary depending on the substituents introduced, leading to a wide range of functionalized thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-hydroxy-5-(phenylthio)thiophene-2-carboxylate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic drugs.
Industry: It is used in the development of organic semiconductors and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of Methyl 3-hydroxy-5-(phenylthio)thiophene-2-carboxylate involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-hydroxythiophene-2-carboxylate
- Methyl 5-methyl-3-hydroxythiophene-2-carboxylate
- Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylate
Comparison:
- Structural Differences: The presence of the phenylthio group in Methyl 3-hydroxy-5-(phenylthio)thiophene-2-carboxylate distinguishes it from other similar compounds, contributing to its unique chemical and biological properties.
- Reactivity: The phenylthio group can influence the compound’s reactivity, particularly in substitution and oxidation reactions.
- Biological Activity: The unique structural features may enhance its biological activity, making it a more potent candidate for drug development compared to its analogs .
Eigenschaften
Molekularformel |
C12H10O3S2 |
|---|---|
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
methyl 3-hydroxy-5-phenylsulfanylthiophene-2-carboxylate |
InChI |
InChI=1S/C12H10O3S2/c1-15-12(14)11-9(13)7-10(17-11)16-8-5-3-2-4-6-8/h2-7,13H,1H3 |
InChI-Schlüssel |
AXXRKVCMLOASAY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(S1)SC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


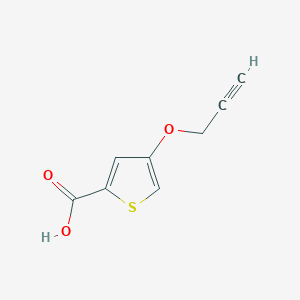
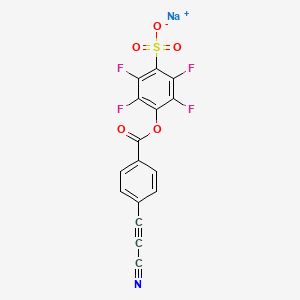
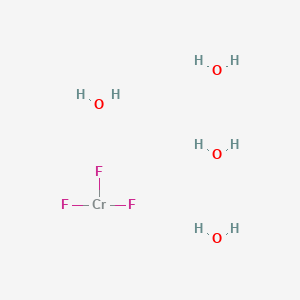
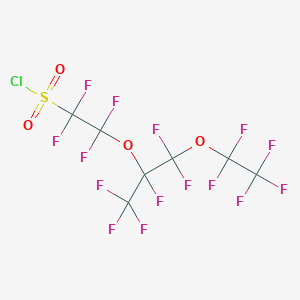
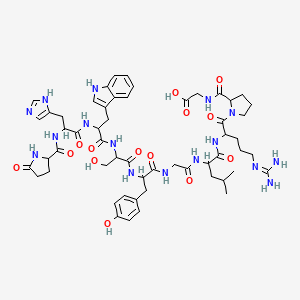
![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)



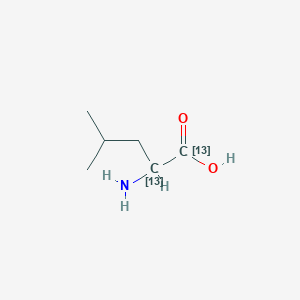
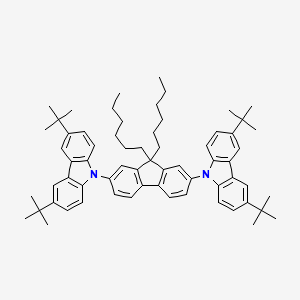
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B12062133.png)
